molecular formula C22H30N4O2 B2417684 N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide CAS No. 899729-03-4

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide

Cat. No. B2417684
CAS RN: 899729-03-4
M. Wt: 382.508
InChI Key: RDSMSLIVWABWJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide is a useful research compound. Its molecular formula is C22H30N4O2 and its molecular weight is 382.508. The purity is usually 95%.
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Scientific Research Applications

Improved Synthesis and Reactions

The synthesis of related dimethylamino-containing compounds involves reactions yielding significant products like diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, which are precursors to various dicarboxylic acids and their derivatives (Obydennov, Röschenthaler, & Sosnovskikh, 2013).

Polymer Science Applications

Dimethylamino phenyl groups have been utilized in synthesizing terminally functionalized polymers. These polymers, featuring aromatic tertiary amine groups, demonstrate potential in applications requiring specific end-group functionalities (Kim et al., 1998).

Chiral Compound Resolution and Application

The resolution of chiral compounds using dimethylamino-related molecules has been studied, demonstrating the potential for these compounds in enantioselective synthesis and as chiral auxiliaries in various organic reactions (Saigo, 1985).

Fluorescent Molecular Probes

Compounds containing dimethylamino groups have been developed as fluorescent molecular probes. These probes exhibit solvatochromic properties, making them suitable for studying biological events and processes due to their strong solvent-dependent fluorescence (Diwu et al., 1997).

Photochemical Electron-transfer Reactions

Research on 1,1-diarylethylenes, including dimethylamino phenyl derivatives, has revealed their potential in photochemical electron-transfer reactions. These reactions include dimerizations and oxygenation, showcasing the utility of these compounds in photochemical synthesis and applications (Mattes & Farid, 1986).

properties

IUPAC Name

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(2,4-dimethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O2/c1-15-7-12-19(16(2)13-15)24-22(28)21(27)23-14-20(26(5)6)17-8-10-18(11-9-17)25(3)4/h7-13,20H,14H2,1-6H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSMSLIVWABWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide

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